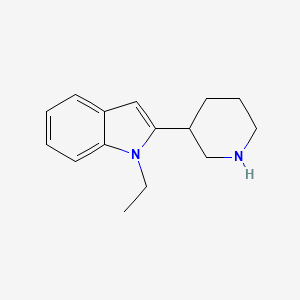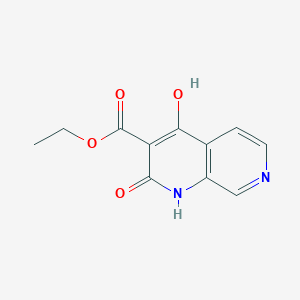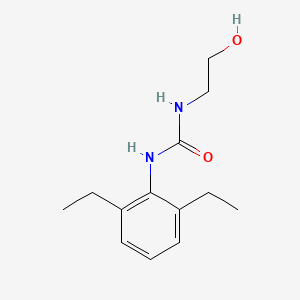
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one is a pyrimidine derivative with potential applications in various scientific fields. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and other research areas.
Métodos De Preparación
The synthesis of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to antitumor effects.
Comparación Con Compuestos Similares
4-amino-5-((benzyloxy)methyl)pyrimidin-2(1H)-one can be compared with other pyrimidine derivatives, such as:
4-amino-5-(hydroxymethyl)pyrimidin-2(1H)-one: This compound lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
4-amino-5-(methoxymethyl)pyrimidin-2(1H)-one: The presence of a methoxy group instead of a benzyloxy group can lead to differences in solubility and reactivity.
4-amino-5-(ethoxymethyl)pyrimidin-2(1H)-one:
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
6-amino-5-(phenylmethoxymethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C12H13N3O2/c13-11-10(6-14-12(16)15-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,13,14,15,16) |
Clave InChI |
CKUGETLNRNTMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2=C(NC(=O)N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



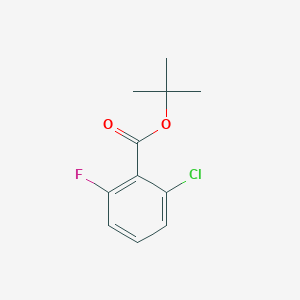

![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
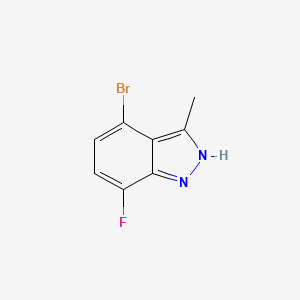
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)
